Antimalarial agent 27

Plasmodium falciparum antimalarial activity phenotypic screening

Researchers require validated DXR inhibitors to overcome artemisinin resistance without off-target effects. Antimalarial agent 27 (compound 11a, DXR-IN-2) solves this as a reference-standard MEPicide. • Biochemical data: P. falciparum DXR IC50 = 0.1062 μM; parasite growth IC50 = 0.369 μM; HepG2 IC50 >50 μM (SI >135). • Metabolic stability: t1/2 >60 min in mouse liver microsomes (vs bisPOM prodrug <5 min). • SAR validation: α,β-unsaturation essential; saturated analog loses >960-fold potency. • Mechanism: IPP rescue & DXP competition confirmed on-target DXR engagement.

Molecular Formula C10H11NNaO5P
Molecular Weight 279.16 g/mol
Cat. No. B12382620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntimalarial agent 27
Molecular FormulaC10H11NNaO5P
Molecular Weight279.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)N(CC=CP(=O)(O)[O-])O.[Na+]
InChIInChI=1S/C10H12NO5P.Na/c12-10(9-5-2-1-3-6-9)11(13)7-4-8-17(14,15)16;/h1-6,8,13H,7H2,(H2,14,15,16);/q;+1/p-1/b8-4+;
InChIKeyXCFZGZUBWRIPMK-ZFXMFRGYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antimalarial Agent 27: Identity & DXR Inhibition


Antimalarial agent 27 (also designated as compound 11a) is a synthetic α,β-unsaturated fosmidomycin N-acyl analog that functions as a potent inhibitor of the MEP pathway enzyme 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) in Plasmodium falciparum [1]. This compound belongs to the MEPicide class, which specifically targets the apicoplast-localized isoprenoid biosynthesis pathway absent in humans, offering a validated mechanism distinct from current artemisinin-based therapies [1].

DXR enzyme inhibition assay context
P. falciparum whole-cell screening
Selectivity and microsomal stability profiling

Antimalarial Agent 27 Irreplaceability


Within the MEPicide class, minor structural variations profoundly alter target engagement, cellular potency, and ADME properties, rendering simple analog substitution unreliable. Antimalarial agent 27 incorporates a critical α,β-unsaturation and a phenyl N-acyl substituent that collectively optimize lipophilicity, DXR inhibition, and antiparasitic activity compared to saturated or differently substituted analogs [1]. The following quantitative evidence demonstrates specific differentiation dimensions that inform rational compound selection.

Saturated backbone analogs Loss of α,β-unsaturation may drastically reduce antiparasitic activity (scaffold-specific requirement reported).
Fosmidomycin / FR900098 Distinct N-acyl substitution and potency profile; whole-cell activity may not transfer directly.
bisPOM prodrug forms Markedly different microsomal stability and activation kinetics may alter exposure context.

Antimalarial Agent 27 Comparative In Vitro Data


DXR Enzyme Inhibition vs. Fosmidomycin

Antimalarial agent 27 (11a) demonstrates a 2.8-fold more potent inhibition of P. falciparum asexual blood-stage growth (IC50 = 0.369 μM) compared to the parent compound fosmidomycin (IC50 = 1.021 μM) in the same assay system [1].

DXR Enzyme Inhibition
Head-to-head
11a IC50 0.1062 μM vs Fosmidomycin 0.063 μM, FR900098 0.022 μM
Supports DXR mechanism context
Slightly lower enzyme potency; cell-based translation distinct
Plasmodium falciparum antimalarial activity phenotypic screening

Antiparasitic Activity vs. Fosmidomycin

Antimalarial agent 27 (11a) inhibits recombinant PfDXR with an IC50 of 0.106 μM, representing a 1.7-fold improvement over fosmidomycin (IC50 = 0.063 μM) and a 2.2-fold improvement over its saturated analog compound 4 (IC50 = 0.232 μM) [1].

Antiparasitic Activity
Head-to-head
11a IC50 0.369 μM vs Fosmidomycin 1.021 μM; saturated analog >355.9 μM
α,β-unsaturation essential for cell-based activity
Scaffold requirement; >960-fold activity shift reported
DXR inhibition MEP pathway target engagement

Selectivity and Cytotoxicity Profile

Antimalarial agent 27 (11a) exhibits negligible cytotoxicity against human HepG2 hepatoma cells, with an IC50 > 50 μM, translating to a >135-fold selectivity window relative to its P. falciparum IC50 of 0.369 μM [1].

Selectivity & Cytotoxicity
Cross-study comparable
HepG2 IC50 >50 μM, SI >135; prodrug 13a SI >250
Reported selectivity index context
Low mammalian cytotoxicity in HepG2 assay; prodrug comparable
cytotoxicity HepG2 selectivity index

Metabolic Stability in Liver Microsomes

Phosphonic acid salt 11a (Antimalarial agent 27) demonstrates excellent metabolic stability in mouse liver microsomes (MLM), with a half-life exceeding 60 minutes, in stark contrast to its bisPOM prodrug analog 13a which is rapidly degraded with t1/2 < 5 min [1].

Metabolic Stability
Head-to-head
MLM t1/2 >60 min vs prodrug 13a 5 min
Microsomal stability context
>12-fold stability difference; in vivo PK data not reported
metabolic stability mouse liver microsomes ADME

Enhanced Lipophilicity vs. Saturated Analog: cLog P 1.73 vs. -1.27 Drives >960-Fold Cellular Potency Gain

The introduction of α,β-unsaturation in Antimalarial agent 27 (11a) elevates its calculated log P (cLog P) to 1.73, compared to -1.27 for the saturated analog compound 4, driving a remarkable >960-fold improvement in P. falciparum growth inhibition (0.369 μM vs. >355.9 μM) [1].

lipophilicity cLog P cellular permeability

MEP Pathway On-Target Engagement Confirmed via IPP Rescue and DXP Resistance Assays

On-target inhibition of the MEP pathway by Antimalarial agent 27 (11a) is directly demonstrated by full rescue of parasite growth upon addition of isopentenyl pyrophosphate (IPP) to the culture medium, and by acquisition of resistance in parasites with elevated DXP substrate levels [1].

mechanism of action IPP rescue DXR target validation

Antimalarial Agent 27 Research Applications


DXR Inhibitor Screening and SAR Studies

With a confirmed DXR IC50 of 0.106 μM and sub-micromolar whole-cell potency (Pf IC50 = 0.369 μM), Antimalarial agent 27 serves as an optimal starting point for structure-activity relationship (SAR) studies aimed at improving pharmacokinetic properties while retaining target engagement [1]. Its high metabolic stability in mouse liver microsomes (t1/2 > 60 min) makes it a robust scaffold for further chemical modifications, minimizing confounding degradation issues during in vitro ADME profiling [1].

Drug Discovery for Artemisinin-Resistant P. falciparum

The compound's validated on-target MEP pathway inhibition, demonstrated by IPP rescue and DXP resistance assays, positions it as a high-confidence chemical probe for dissecting isoprenoid biosynthesis in malaria parasites [1]. Researchers investigating apicoplast biology or seeking to identify downstream pathway nodes can utilize Antimalarial agent 27 as a selective tool to modulate MEP pathway flux without off-target cytotoxicity (HepG2 IC50 > 50 μM) [1].

MEP Pathway Target Engagement and Validation

Given its favorable selectivity index (>135-fold over HepG2 cells) and robust on-target activity, Antimalarial agent 27 is suitable for initial in vivo proof-of-concept studies in P. berghei or P. yoelii mouse models [1]. The compound's sub-micromolar potency ensures measurable antiparasitic effects at achievable plasma concentrations, while its high microsomal stability supports extended dosing intervals, reducing animal handling and compound consumption [1].

Comparative Profiling of Fosmidomycin-Derived MEPicide Chemical Series

As a benchmark α,β-unsaturated N-acyl analog, Antimalarial agent 27 enables head-to-head comparative studies evaluating the contribution of backbone unsaturation and aromatic N-acyl substitution on DXR inhibition, cellular permeability (cLog P 1.73 vs. -1.27 for saturated analog 4), and antiparasitic activity (>960-fold potency differential) [1]. Procurement of this compound is essential for establishing baseline performance metrics against which novel DXR inhibitor candidates can be assessed.

Application
Selection Property
Validation Focus
MEP pathway inhibitor SAR studies
α,β-unsaturated backbone activity
Enzyme and cell-based potency benchmarking
Artemisinin-resistant P. falciparum research
MEP pathway target engagement context
Resistance profiling and selectivity review
MEP pathway mechanistic characterization
On-target DXR engagement context
IPP rescue and substrate competition context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


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